3-(3,5-Dichlorophenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

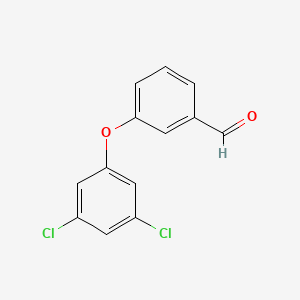

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISWHYILBVQCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501001717 | |

| Record name | 3-(3,5-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-92-4 | |

| Record name | 3-(3,5-Dichlorophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81028-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(3,5-Dichlorophenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501001717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(3,5-dichlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-Depth Technical Guide to 3-(3,5-Dichlorophenoxy)benzaldehyde (CAS: 81028-92-4)

For Researchers, Scientists, and Drug Development Professionals

This compound is a unique aromatic aldehyde that has garnered interest within the scientific community. Its structure, which features a diphenyl ether linkage, a benzaldehyde moiety, and strategic dichlorination, makes it a valuable intermediate in organic synthesis. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and potential applications, particularly in the realm of drug discovery and materials science. The strategic placement of the chlorine atoms and the reactive aldehyde group provides a foundation for the creation of more complex molecules with tailored biological activities.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 267.11 g/mol | [1] |

| CAS Number | 81028-92-4 | [1][2][3] |

| Appearance | White to yellow crystalline solid/powder | [1][3] |

| Melting Point | 48-55 °C | [3] |

| Boiling Point | 125 °C at 0.03 mmHg | [3] |

| Synonyms | m-(3,5-Dichlorophenoxy)benzaldehyde, Benzaldehyde, 3-(3,5-dichlorophenoxy)-, 3,5-Dichloro-3'-formyldiphenyl ether | [1][2] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a common method for forming diaryl ethers. The following protocol is a representative method based on established chemical principles.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3-hydroxybenzaldehyde reacts with 1,3,5-trichlorobenzene. The rationale for this choice is the relatively high reactivity of the chlorine in 1,3,5-trichlorobenzene towards nucleophilic substitution under these conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

1,3,5-Trichlorobenzene

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1,3,5-trichlorobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with 1M HCl solution, followed by water, and finally with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

References

Physicochemical properties of 3-(3,5-Dichlorophenoxy)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dichlorophenoxy)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

This document serves as a comprehensive technical guide on the core physicochemical properties of this compound. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's characteristics, grounded in established scientific principles and supported by available experimental data. The insights and protocols contained herein are designed to empower researchers to confidently and effectively utilize this molecule in their synthetic, medicinal, and materials science endeavors.

Core Molecular Identity and Structural Framework

This compound is an aromatic aldehyde featuring a diphenyl ether backbone. This structure, where a benzaldehyde moiety is linked via an ether oxygen to a 3,5-dichlorinated phenyl ring, is fundamental to its properties. The electrophilic nature of the aldehyde group, combined with the electron-withdrawing effects of the chlorine atoms and the steric bulk of the dual-ring system, dictates its reactivity, solubility, and spectroscopic signature.

A precise understanding of its fundamental properties is the starting point for any experimental design.

Table 1: Fundamental Molecular and Chemical Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1][2][3] |

| Molecular Weight | 267.11 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 81028-92-4 | [1][2][3][4] |

| Appearance | White to yellow solid; Pale lemon crystalline powder | [2][4] |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O | [3][5] |

| InChI Key | BISWHYILBVQCRA-UHFFFAOYSA-N |[3] |

Diagram 1: 2D Chemical Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Data and Experimental Considerations

The physical state and thermal properties of a compound are paramount for its handling, purification, and reaction setup.

Table 2: Key Physical and Thermal Properties

| Property | Value(s) | Source(s) |

|---|---|---|

| Melting Point | 48-55 °C | [1][4] |

| 56-60 °C | [2] | |

| Boiling Point | 125 °C @ 0.03 mmHg | [4] |

| 396.1 °C @ 760 mmHg | [2] | |

| Flash Point | >110 °C (>230 °F) | [1][2][4] |

| Density | ~1.3 g/cm³ (estimate) | [2][4] |

| Refractive Index | ~1.47 - 1.63 (estimate) |[2][4] |

The variance in reported melting points (e.g., 48-55 °C vs. 56-60 °C) may reflect differences in purity or analytical method.[2] A narrow melting range is a key indicator of high purity. The high boiling point at atmospheric pressure indicates low volatility, simplifying handling at room temperature.[2]

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol ensures an accurate and reproducible melting point measurement, a critical quality control step.

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a 2-3 mm column of tightly packed solid is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to approximately 10-15 °C below the lowest expected melting point (e.g., heat quickly to ~35 °C).

-

Slow Ramp and Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts.

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (< 2 °C).

Solubility Profile: Guiding Solvent Selection

The dual nature of the molecule—possessing a polar aldehyde and ether linkage alongside large, nonpolar chlorinated aromatic rings—suggests a specific solubility pattern. It is expected to be soluble in moderately polar to polar organic solvents and insoluble in water.

Experimental Protocol: Qualitative Solubility Assessment

This systematic approach determines suitable solvents for reactions, purification, and analysis.

-

Aliquot Preparation: Weigh approximately 20-30 mg of the compound into several small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, DMSO).

-

Agitation: Agitate each sample vigorously for 60 seconds using a vortex mixer. Allow any undissolved solid to settle.

-

Observation & Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating Test (for partially soluble/insoluble): Gently warm the sample in a water bath. If the solid dissolves with heating, note it as "soluble with heating." Allow the solution to cool to room temperature and observe if the compound precipitates.

Diagram 2: Experimental Workflow for Solubility Profiling

Caption: A streamlined workflow for assessing qualitative solubility.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The key functional groups provide predictable and distinct signals. While specific spectra for this exact compound are available from suppliers, the expected characteristics are as follows.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (CHO) around δ 9.9-10.1 ppm . The aromatic region (δ 7.0-8.0 ppm ) will show complex multiplets corresponding to the protons on both benzene rings.

-

¹³C NMR Spectroscopy: The carbon NMR will feature a distinct downfield signal for the carbonyl carbon (C=O) above δ 190 ppm . The aromatic carbons will appear in the δ 115-160 ppm range, with carbons attached to oxygen or chlorine being further downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[3]

-

A strong, sharp C=O stretch characteristic of an aromatic aldehyde will appear around 1700-1720 cm⁻¹ .[7]

-

Two weaker aldehyde C-H stretches (a Fermi doublet) are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[7]

-

Asymmetric and symmetric C-O-C (ether) stretches will be visible in the 1275-1085 cm⁻¹ region.

-

Aromatic C=C stretches will show multiple bands between 1500–1600 cm⁻¹ .[7]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

-

The molecular ion peak (M⁺) will correspond to the molecular weight of ~267 g/mol .[2]

-

A critical diagnostic feature is the isotopic pattern . Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will show a characteristic cluster of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 , definitively confirming the presence of two chlorine atoms.

-

Diagram 3: Integrated Spectroscopic Verification Workflow

References

- 1. This compound, 95%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 2. This compound (81028-92-4) for sale [vulcanchem.com]

- 3. This compound | C13H8Cl2O2 | CID 688050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 81028-92-4 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C13H8Cl2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound(81028-92-4) 1H NMR spectrum [chemicalbook.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(3,5-Dichlorophenoxy)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-(3,5-Dichlorophenoxy)benzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. We will delve into its molecular architecture, physicochemical properties, synthesis protocols, and significant applications, providing the field-proven insights necessary for its effective utilization in a laboratory and industrial context.

Introduction and Strategic Importance

This compound is a bi-aryl ether derivative characterized by a dichlorinated phenyl ring linked to a benzaldehyde moiety via an ether bond. This unique structural arrangement, featuring a reactive aldehyde group and a stable, halogenated diphenyl ether backbone, makes it a valuable intermediate in organic synthesis.[1] Its architecture is a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries where the diphenyl ether scaffold is a common pharmacophore. The strategic placement of the chlorine atoms and the aldehyde functionality allows for a wide range of chemical transformations, making it a versatile precursor for novel compounds.

Molecular Structure and Physicochemical Profile

The core structure of this compound consists of a benzaldehyde ring where the hydrogen at position 3 is substituted by a 3,5-dichlorophenoxy group.[1] The ether linkage provides a degree of conformational flexibility, while the electron-withdrawing nature of the chlorine atoms and the aldehyde group influences the electronic properties of the entire molecule.

Chemical Structure

The two-dimensional representation of the molecule is as follows:

Caption: 2D structure of this compound.

Key Physicochemical Data

The compound's properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 81028-92-4 | [1][2][3] |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 267.11 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1][4] |

| Melting Point | 48-55 °C | [4][5] |

| Boiling Point | 125 °C @ 0.03 mmHg | [4] |

| SMILES | C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O | [3][6] |

| InChIKey | BISWHYILBVQCRA-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction (SNAr), specifically an Ullmann condensation or a similar etherification protocol. The choice of reactants is critical for achieving a high yield and purity.

Recommended Synthetic Protocol: Ullmann Condensation

This protocol outlines a reliable method for the synthesis of this compound from commercially available starting materials.

Rationale: The Ullmann condensation is a classic and robust method for forming diaryl ethers. It involves the copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3,5-dichlorophenol acts as the nucleophile and a 3-halobenzaldehyde (e.g., 3-fluorobenzaldehyde or 3-chlorobenzaldehyde) serves as the electrophilic partner. The use of a base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.

Experimental Workflow Diagram:

Caption: Workflow for the Ullmann synthesis of the target compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichlorophenol (1.0 eq.), 3-fluorobenzaldehyde (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Reaction Execution: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Heat the reaction mixture to 140-150 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with reference spectra.[3] The melting point should also be determined and compared to the literature values.[4][5]

Key Reactions and Applications

The aldehyde group is a versatile functional handle for numerous chemical transformations, making this compound a key intermediate.

Knoevenagel Condensation

A primary application involves the Knoevenagel condensation with active methylene compounds. For instance, its reaction with nitromethane yields 3-(3,5-dichlorophenoxy)-β-nitrostyrene, a precursor for various pharmaceuticals and biologically active molecules.[4]

Reaction Scheme:

Caption: Knoevenagel condensation to form a nitrostyrene derivative.

Reductive Amination

The aldehyde can undergo reductive amination to form various secondary and tertiary amines, which are common structures in drug candidates. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction using agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

Wittig Reaction

The Wittig reaction provides a pathway to synthesize alkene derivatives by reacting the aldehyde with a phosphonium ylide. This allows for the introduction of various vinyl groups, extending the carbon skeleton and enabling the synthesis of complex target molecules.

Conclusion

This compound is a synthetically valuable compound with a well-defined molecular structure and predictable reactivity. Its importance as a building block in medicinal and materials chemistry is underscored by the versatility of its aldehyde functional group and the stability of its dichlorinated diphenyl ether core. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this molecule into their synthetic strategies, paving the way for the development of novel and impactful chemical entities.

References

- 1. This compound (81028-92-4) for sale [vulcanchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C13H8Cl2O2 | CID 688050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 81028-92-4 [amp.chemicalbook.com]

- 5. This compound, 95%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 6. PubChemLite - this compound (C13H8Cl2O2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 2,3-Dichloronaphthalene-1,4-dione: Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides an in-depth exploration of 2,3-dichloronaphthalene-1,4-dione, a versatile quinone derivative of significant interest to researchers, scientists, and professionals in drug development. While the provided molecular formula C13H8Cl2O2 does not correspond to a common aromatic aldehyde, the closely related and extensively studied compound, 2,3-dichloro-1,4-naphthoquinone (C10H4Cl2O2), commercially known as Dichlone, is a subject of considerable scientific inquiry and industrial application.[1][2] This guide will focus on this pivotal compound, offering a comprehensive overview of its synthesis, physicochemical characteristics, and its expanding role in the synthesis of novel therapeutic agents.

Introduction to 2,3-Dichloronaphthalene-1,4-dione

2,3-Dichloronaphthalene-1,4-dione, systematically named according to IUPAC nomenclature, is a synthetic chlorinated naphthoquinone.[2] It serves as a crucial precursor in organic synthesis for a wide array of heterocyclic compounds and other naphthoquinone derivatives.[2] The reactivity of its electrophilic sites makes it a valuable building block for creating complex molecules with diverse biological activities.[2] Historically recognized for its potent fungicidal properties, its application has broadened to include roles as an antibacterial, antiviral, and anticancer agent.[1][3] The exploration of its derivatives continues to be a fertile ground for the discovery of new drug candidates.

Physicochemical Properties

The physical and chemical properties of 2,3-dichloronaphthalene-1,4-dione are critical for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C10H4Cl2O2 |

| Molecular Weight | 227.05 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 194-197 °C |

| Boiling Point | 275 °C at 2 mmHg |

| Solubility | Soluble in various organic solvents |

| CAS Number | 117-80-6 |

Data sourced from various chemical suppliers and databases.[4]

Synthesis of 2,3-Dichloronaphthalene-1,4-dione

The synthesis of 2,3-dichloronaphthalene-1,4-dione can be achieved through several routes, often starting from naphthalene or 1,4-naphthoquinone. One common and illustrative method involves the direct chlorination of 1,4-naphthoquinone.

Experimental Protocol: Chlorination of 1,4-Naphthoquinone

This protocol outlines a laboratory-scale synthesis of 2,3-dichloronaphthalene-1,4-dione.

Materials:

-

1,4-Naphthoquinone

-

Acetic acid (glacial)

-

Chlorine gas

-

Iodine (catalyst)

Procedure:

-

Dissolve 1,4-naphthoquinone in glacial acetic acid in a reaction vessel equipped with a gas inlet tube and a stirrer.

-

Add a catalytic amount of iodine to the solution.

-

Heat the solution gently while bubbling chlorine gas through the mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, 2,3-dichloronaphthalene-1,4-dione, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold acetic acid and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure yellow crystals.[5]

Synthesis Workflow Diagram

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. granthaalayahpublication.org [granthaalayahpublication.org]

- 4. 2,3-Dichloro-1,4-naphthoquinone | 117-80-6 [chemicalbook.com]

- 5. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 3-(3,5-Dichlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and an Overview of its Spectroscopic Features

3-(3,5-Dichlorophenoxy)benzaldehyde, with the molecular formula C₁₃H₈Cl₂O₂, is a diaryl ether derivative.[1][2] Its structure comprises a benzaldehyde moiety linked to a 3,5-dichlorophenyl group via an ether oxygen. This unique arrangement of aromatic rings and functional groups gives rise to a characteristic spectral fingerprint. The key structural features to be identified are the aldehyde proton, the distinct aromatic protons on both rings, the ether linkage, and the carbon-chlorine bonds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard and effective protocol for acquiring the NMR spectra of this compound would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic region.

References

Navigating the Solubility Landscape of 3-(3,5-Dichlorophenoxy)benzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3,5-Dichlorophenoxy)benzaldehyde in various organic solvents. Recognizing the critical role of solubility in drug development, chemical synthesis, and materials science, this document offers both theoretical insights and practical, step-by-step protocols for researchers, scientists, and formulation experts. While specific experimental solubility data for this compound is not widely published, this guide equips the user with the foundational knowledge and methodologies to generate reliable solubility profiles. We will delve into the physicochemical properties of this compound, explore the principles of solvent selection, and present a detailed experimental workflow for accurate solubility determination.

Introduction: The Significance of Solubility in Modern Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the viability and application of a chemical entity.[1][2] For professionals in drug development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and variable therapeutic outcomes.[1][2] In the realm of chemical synthesis, understanding solubility is paramount for reaction kinetics, purification, and crystallization processes.

This compound is an aromatic aldehyde with a molecular structure that suggests a complex solubility profile. Its two benzene rings, ether linkage, and halogen substituents contribute to its overall lipophilicity, while the polar aldehyde group provides a site for potential hydrogen bonding. A thorough understanding of its solubility in a range of organic solvents is therefore essential for its effective utilization in any research or development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [3][4] |

| Molecular Weight | 267.11 g/mol | [4] |

| Appearance | White to yellow solid/crystalline powder | [4][5] |

| Melting Point | 48-55 °C | [3][5] |

| Boiling Point | 125 °C at 0.03 mmHg | [5] |

| SMILES | O=Cc1cccc(c1)Oc1cc(Cl)cc(c1)Cl | [6] |

The presence of the dichlorophenoxy and benzaldehyde moieties suggests that the solubility of this compound will be governed by a balance of polar and non-polar interactions. The general principle of "like dissolves like" provides a preliminary framework for solvent selection.[7][8] We can anticipate that this compound will exhibit greater solubility in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its aldehyde group, as well as in those that can accommodate its relatively large, non-polar aromatic structure.

Strategic Approach to Solvent Selection

A systematic approach to solvent selection is critical for efficiently mapping the solubility profile of this compound. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Conceptual Framework for Solvent Selection:

Caption: A conceptual diagram illustrating the categorization of organic solvents for solubility screening.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of this compound. The shake-flask method, while traditional, remains a gold standard for its reliability.[7]

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the undiluted saturated solution, taking into account the dilution factor. The results can be expressed in various units such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Notes |

| Hexane | Non-Polar | < 1 | Limited solubility expected due to the polar aldehyde group. |

| Toluene | Non-Polar (Aromatic) | 10-20 | π-π stacking interactions with the aromatic rings may enhance solubility. |

| Dichloromethane | Polar Aprotic | 50-100 | Good solubility anticipated due to similar polarity. |

| Acetone | Polar Aprotic | > 200 | The carbonyl group of acetone can interact favorably with the solute. |

| Ethyl Acetate | Polar Aprotic | > 150 | Good balance of polar and non-polar characteristics. |

| Ethanol | Polar Protic | 30-60 | Hydrogen bonding with the aldehyde is possible, but the overall lipophilicity may limit solubility compared to aprotic solvents. |

| Methanol | Polar Protic | 20-40 | Similar to ethanol, with a slightly higher polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 300 | A highly polar aprotic solvent, often an excellent solvent for a wide range of organic compounds. |

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility.[9][10][11] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of small molecules in various organic solvents.[12][13] These models utilize molecular descriptors to correlate the chemical structure with its solubility. While predictive models are a powerful tool for initial screening, experimental verification remains essential for definitive solubility determination.

Conclusion

This technical guide has provided a comprehensive roadmap for researchers to approach the determination of the solubility of this compound in organic solvents. By understanding the physicochemical properties of the compound, employing a strategic solvent selection process, and following a robust experimental protocol, scientists can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities, underscoring the universal importance of solubility in the chemical sciences.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 95%, Thermo Scientific™ | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. This compound (81028-92-4) for sale [vulcanchem.com]

- 5. This compound CAS#: 81028-92-4 [amp.chemicalbook.com]

- 6. This compound [sobekbio.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of dichlorophenoxy benzaldehydes

An In-Depth Technical Guide to the Discovery, History, and Application of Dichlorophenoxy Benzaldehydes

Abstract

The dichlorophenoxy benzaldehydes represent a class of highly versatile chemical intermediates, pivotal in the synthesis of a wide array of products spanning agrochemicals, pharmaceuticals, and material sciences. While their direct history is that of a modern synthetic building block, their conceptual origin is inextricably linked to the landmark discovery of phenoxy herbicides in the 1940s. This guide provides a comprehensive exploration of this lineage, beginning with the revolutionary discovery of 2,4-Dichlorophenoxyacetic acid (2,4-D), detailing the foundational synthesis protocols, and culminating in the modern applications of dichlorophenoxy benzaldehydes as key precursors in advanced chemical manufacturing.

Part I: The Genesis - Discovery and Impact of Phenoxy Herbicides

To understand the significance of the dichlorophenoxy moiety, we must first examine the molecule that brought it to prominence: 2,4-Dichlorophenoxyacetic acid (2,4-D). The discovery of 2,4-D was not merely the invention of a new chemical; it was a paradigm shift in agriculture that ushered in the era of selective chemical weed control.

Historical Context: A World at War

The development of 2,4-D occurred during World War II, a period of intense scientific research driven by the need to secure food supplies and gain strategic advantages.[1][2] In the United Kingdom, a team at Rothamsted Experimental Station, under the guidance of Judah Hirsch Quastel, was investigating plant growth regulators to boost crop yields.[2] Concurrently and secretly, several groups in the United States were exploring similar avenues. This parallel research is a classic case of multiple discovery, with the first publication on 2,4-D's herbicidal action appearing in 1944.[1]

The breakthrough was the realization that certain synthetic plant hormones, or auxins, could be used to selectively kill broadleaf weeds (dicots) without harming essential grass crops like corn, wheat, and rice (monocots).[2][3] Robert Pokorny, an industrial chemist, had published the synthesis of 2,4-D in 1941, providing the chemical foundation for these biological discoveries.[1][4]

Mechanism of Action: A Trojan Horse for Weeds

2,4-D functions as a synthetic mimic of auxin, a natural plant growth hormone.[3] When absorbed by a susceptible plant, it induces rapid, uncontrolled cell division and growth.[2] This unsustainable growth overwhelms the plant's transport systems, leading to stem curling, leaf withering, and ultimately, death.[2] The selectivity for broadleaf plants is based on differences in anatomy and physiology, such as translocation and metabolism, which make grasses far more tolerant.

This targeted mechanism was revolutionary. For the first time, farmers could control weeds within a growing crop, dramatically increasing yields and reducing the need for manual labor. In 1945, the American Chemical Paint Company commercialized 2,4-D as "Weedone," and it quickly became one of the most widely used herbicides in the world.[1]

Part II: Synthesis and Chemical Principles

The robust and scalable synthesis of the dichlorophenoxy backbone was key to its widespread adoption. This chemistry laid the groundwork for the later creation of dichlorophenoxy benzaldehydes.

Core Synthesis: Manufacturing of 2,4-Dichlorophenoxyacetic Acid

The industrial production of 2,4-D is a straightforward and efficient process, typically involving the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[1][4] This is a variation of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol describes a common laboratory-scale synthesis adapted from established industrial methods.[5][6]

Objective: To synthesize 2,4-D by reacting 2,4-dichlorophenol with chloroacetic acid.

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Reaction vessel with stirring and temperature control

Procedure:

-

Salt Formation: Dissolve a stoichiometric amount of sodium hydroxide in water within the reaction vessel.

-

Slowly add 2,4-dichlorophenol to the NaOH solution while stirring. The reaction is exothermic and forms sodium 2,4-dichlorophenoxide.

-

Condensation: In a separate container, dissolve chloroacetic acid in water and neutralize it with a stoichiometric amount of sodium hydroxide to form sodium chloroacetate.

-

Slowly add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution in the reaction vessel.

-

Heat the mixture to approximately 100-110°C and maintain it for several hours to drive the condensation reaction to completion.

-

Acidification: After cooling, slowly acidify the reaction mixture with hydrochloric acid until the pH is strongly acidic (pH < 2). This protonates the carboxylate, causing the 2,4-D product to precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization if necessary.

From Herbicide to Building Block: The Emergence of Dichlorophenoxy Benzaldehydes

The success of 2,4-D established the dichlorophenoxy ether as a stable and valuable chemical scaffold. Researchers soon realized that by replacing the acetic acid moiety with other functional groups, new molecules with different properties could be created. The benzaldehyde group was a particularly attractive choice due to the aldehyde's high reactivity, which serves as a chemical "handle" for constructing more complex molecules.

This led to the synthesis of compounds like 4-(2,4-Dichlorophenoxy)benzaldehyde , which are not primarily used for their direct biological activity but as intermediates.[7]

General Synthesis: Dichlorophenoxy Benzaldehydes

The synthesis of these compounds typically follows the same core principle as 2,4-D production: a Williamson ether synthesis. In this case, a dichlorophenol is reacted with a substituted hydroxybenzaldehyde in the presence of a base.

Part III: Dichlorophenoxy Benzaldehydes as Modern Synthetic Intermediates

Unlike their famous predecessor, dichlorophenoxy benzaldehydes are valued not as end-products but as foundational building blocks. Their utility stems from the combination of the stable dichlorophenoxy group and the reactive aldehyde functionality.

Application Workflow

The primary role of these compounds is to serve as a starting point for multi-step syntheses in various industries.

Key Application Areas

-

Agricultural Chemistry: These compounds are used as intermediates in the synthesis of next-generation herbicides and fungicides.[7] The dichlorophenoxy scaffold provides a known toxophore, while the benzaldehyde allows for the addition of other groups to fine-tune specificity, potency, and environmental persistence.

-

Pharmaceutical Development: In medicinal chemistry, the aldehyde group is a versatile anchor for building complex molecular architectures. Dichlorophenoxy benzaldehydes are used in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[7]

-

Material Science: The structure is also employed in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability, chemical resistance, and specific optical properties.[7] They are also key building blocks for certain dyes and pigments.[7]

Data Summary: Dichlorophenoxy Benzaldehyde Derivatives

The following table summarizes key information for representative compounds in this class.

| Compound Name | CAS Number | Molecular Formula | Primary Applications |

| 4-(2,4-Dichlorophenoxy)benzaldehyde | 78725-51-6 | C₁₃H₈Cl₂O₂ | Intermediate for agrochemicals, pharmaceuticals (anti-inflammatory, analgesic), polymers, dyes.[7] |

| 3-(3,5-Dichlorophenoxy)benzaldehyde | 81028-92-4 | C₁₃H₈Cl₂O₂ | Research chemical, synthetic intermediate.[8] |

Conclusion

The story of dichlorophenoxy benzaldehydes is a compelling example of scientific evolution. It begins with the urgent, application-driven discovery of 2,4-D, a molecule that transformed modern agriculture and established the dichlorophenoxy ether as a biologically significant and synthetically accessible structure. From this foundation, chemists have repurposed the core scaffold, replacing the original acetic acid group with a versatile benzaldehyde handle. This shift transformed the molecule's role from a high-volume end-product to a high-value intermediate, enabling innovation across diverse fields. The journey from a revolutionary herbicide to a sophisticated synthetic building block demonstrates how foundational discoveries in one scientific domain can provide the essential tools to drive progress in many others.

References

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C13H8Cl2O2 | CID 688050 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-(3,5-Dichlorophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenoxy)benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Its bifunctional nature, incorporating a reactive aldehyde group and a dichlorophenoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling considerations for this compound, grounded in authoritative safety data and established laboratory practices.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed. [1]

-

H317: May cause an allergic skin reaction. [1]

-

H318: Causes serious eye damage. [1]

-

H410: Very toxic to aquatic life with long lasting effects. [1]

These classifications indicate that the compound poses significant risks upon ingestion, skin and eye contact, and to the environment. The "Danger" signal word associated with these classifications underscores the need for stringent adherence to safety protocols.[1]

Toxicological Profile Summary:

| Hazard Classification | GHS Code | Signal Word | Primary Concerns |

| Acute Toxicity (Oral) | H302 | Warning | Harmful if ingested.[1] |

| Skin Sensitization | H317 | Warning | May elicit an allergic response upon skin contact.[1] |

| Serious Eye Damage | H318 | Danger | Poses a high risk of severe and potentially irreversible eye injury.[1] |

| Aquatic Hazard (Acute & Chronic) | H400/H410 | Warning | Significant and lasting harm to aquatic ecosystems.[1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential when working with this compound.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5] This is crucial to prevent respiratory irritation that can be caused by benzaldehyde derivatives.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[3]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[6] Immediate and prolonged flushing is the primary first aid measure for eye and skin contact.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet EN166 standards or a face shield are mandatory to protect against splashes and dust, which can cause serious eye damage.[6]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them for any signs of degradation before use.[2] Proper glove removal technique is critical to avoid cross-contamination.[5]

-

Lab Coat: A flame-retardant lab coat should be worn to protect against splashes and spills.

-

-

Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling:

-

Avoid all personal contact with the substance.[2]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

-

Avoid the formation of dust and aerosols.[6] If working with a solid, use techniques that minimize dust generation.

-

Keep containers securely sealed when not in use.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed to prevent contamination and potential reaction with moisture or air.[6]

-

Store away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

-

Protect containers from physical damage and inspect them regularly for leaks.[2]

Caption: Key principles for safe handling and storage.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation or a rash occurs, seek medical attention.

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[6] Ingestion of corrosive materials can cause severe damage, and emesis is contraindicated.[6]

Spill Response:

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection if necessary.[2]

-

Clean up spills immediately, avoiding dust generation.[2]

-

Use a dry clean-up procedure and vacuum up the material with an explosion-proof vacuum cleaner if available.[2] Do not use air hoses for cleaning.[2]

-

Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[2]

-

-

Major Spills:

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for the disposal of this compound.[6] This compound should be disposed of as hazardous waste.[6] Do not empty into drains, as it is very toxic to aquatic life.[1][6]

Conclusion

This compound is a valuable research chemical, but its handling requires a comprehensive understanding of its associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling and emergency procedures, researchers can mitigate the risks and ensure a safe laboratory environment. The information presented in this guide is intended to supplement, not replace, institutional safety protocols and the detailed information available in the Safety Data Sheet (SDS).

References

Navigating the Identity of 3-(3,5-Dichlorophenoxy)benzaldehyde: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, precise identification and characterization of molecular entities are paramount. 3-(3,5-Dichlorophenoxy)benzaldehyde, a diaryl ether derivative, represents a scaffold with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, and plausible synthetic and analytical methodologies, empowering researchers to effectively utilize this compound in their scientific endeavors.

Unambiguous Identification: Nomenclature and Synonyms

Accurate communication in scientific research hinges on precise nomenclature. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A comprehensive list is provided below to facilitate cross-referencing and literature searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 81028-92-4[1] |

| Molecular Formula | C₁₃H₈Cl₂O₂[1] |

| Molecular Weight | 267.11 g/mol [2] |

| EC Number | 279-661-4[1] |

| PubChem CID | 688050[1] |

| DSSTox Substance ID | DTXSID501001717[1] |

| InChI | InChI=1S/C13H8Cl2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-8H[1] |

| SMILES | C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O[1] |

| Depositor-Supplied Synonyms | m-(3,5-Dichlorophenoxy)benzaldehyde, Benzaldehyde, 3-(3,5-dichlorophenoxy)-, EINECS 279-661-4[1] |

digraph "3-(3,5-Dichlorophenoxy)benzaldehyde_Identifiers" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Central Node Compound [label="this compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5, height=1.5];

// Identifiers IUPAC [label="IUPAC Name:\nthis compound", fillcolor="#34A853"]; CAS [label="CAS Number:\n81028-92-4", fillcolor="#EA4335"]; Formula [label="Molecular Formula:\nC13H8Cl2O2", fillcolor="#FBBC05", fontcolor="#202124"]; MW [label="Molecular Weight:\n267.11 g/mol", fillcolor="#FBBC05", fontcolor="#202124"]; PubChem [label="PubChem CID:\n688050", fillcolor="#34A853"]; SMILES [label="SMILES:\nC1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O", fillcolor="#EA4335", width=3];

// Connections Compound -> IUPAC [len=1.5]; Compound -> CAS [len=1.5]; Compound -> Formula [len=1.5]; Compound -> MW [len=1.5]; Compound -> PubChem [len=1.5]; Compound -> SMILES [len=2]; }

Caption: Key identifiers for this compound.

Physicochemical Characteristics

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in experimental settings. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Physical State | Crystalline powder | [3] |

| Color | Pale lemon | [3] |

| Melting Point | 48-55 °C | [3] |

| Boiling Point | 125 °C at 0.03 mmHg | [3] |

| Flash Point | >230 °F | [3] |

| Storage Temperature | 2-8°C, under nitrogen | [3] |

Synthesis of Diaryl Ethers: A Representative Protocol

The synthesis of this compound would likely involve the reaction of 3-hydroxybenzaldehyde with 1,3-dichloro-5-iodobenzene (or the corresponding bromide) in the presence of a copper catalyst and a base.

Plausible Synthetic Route: Ullmann Condensation

Reaction Scheme:

Step-by-Step Methodology (Representative Protocol):

-

Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1,3-dichloro-5-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove the base and any remaining DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts are essential for facilitating the C-O bond formation in the Ullmann condensation.

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A high-boiling point polar aprotic solvent is used to ensure the reactants are soluble and to allow the reaction to be conducted at a sufficiently high temperature to overcome the activation energy barrier.

Potential Applications in Research and Drug Development

While direct biological activity data for this compound is scarce in the public domain, the structural motifs present in the molecule suggest potential areas of investigation for researchers.

-

Herbicidal and Antimicrobial Activity: The phenoxyacetic acid scaffold, which shares the diaryl ether linkage, is the basis for a class of herbicides[4]. Furthermore, other dichlorinated benzaldehyde derivatives have demonstrated antimicrobial and insecticidal properties[5][6]. The combination of a dichlorophenoxy group and a reactive aldehyde moiety in this compound makes it a candidate for screening in these areas. For instance, the related compound 3,5-dichloro-4-methoxybenzaldehyde has been shown to have antimicrobial activity against plant-pathogenic bacteria and fungi[5].

-

Intermediate for Complex Molecule Synthesis: Benzaldehyde and its derivatives are versatile building blocks in organic synthesis. The aldehyde group can readily undergo a variety of chemical transformations, including oxidation, reduction, and the formation of imines and oximes, providing access to a wide range of more complex molecules with potential biological activities[7][8].

Analytical and Experimental Protocols

Robust analytical methods are essential for verifying the identity and purity of a compound. The following are representative protocols for the analysis of this compound based on standard analytical techniques for similar compounds.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A similar method has been described for the related compound 3,5-dichlorobenzaldehyde[1].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Injection Volume: 10 µL.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

Method Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound can be predicted based on the structure and data from similar compounds.

Representative Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Spectral Interpretation:

-

¹H NMR: Expect a singlet for the aldehyde proton around 9.9-10.0 ppm. The aromatic protons will appear as a complex pattern of multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: Expect a signal for the aldehyde carbon around 190-192 ppm. The aromatic carbons will appear in the range of 115-160 ppm.

-

References

- 1. Separation of Benzaldehyde, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. accustandard.com [accustandard.com]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Lipophilicity in Drug Discovery: A Technical Guide to Predicted XlogP and Computational Data for 3-(3,5-Dichlorophenoxy)benzaldehyde

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. As early-stage drug discovery increasingly relies on in silico models, the accurate prediction of logP (termed XlogP) is paramount. This technical guide provides an in-depth analysis of the predicted XlogP and computational data for the model compound 3-(3,5-Dichlorophenoxy)benzaldehyde. We explore a variety of computational methodologies, present a comparative analysis of their predictions, and offer a practical workflow for obtaining these crucial parameters. The significant variance observed among different prediction algorithms underscores the criticality of a multi-faceted approach to computational property evaluation in the absence of experimental data.

Introduction: The Significance of Lipophilicity in Modern Drug Design

The journey of a drug from administration to its therapeutic target is a complex odyssey governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A molecule that is too hydrophilic may struggle to cross cellular membranes, while one that is excessively lipophilic can be sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.

The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity, with its logarithmic form, logP, providing a convenient scale. The "sweet spot" for oral drug absorption is generally considered to be in the logP range of 1 to 5. Consequently, the ability to reliably estimate logP in the early, pre-synthesis stages of drug discovery is a significant advantage, enabling the prioritization of compounds with the most promising ADMET characteristics. This has fueled the development of a plethora of computational, or in silico, methods for predicting logP, collectively known as XlogP.

This guide focuses on this compound, a diaryl ether aldehyde, as a case study to explore the landscape of XlogP prediction. We will delve into the theoretical underpinnings of various computational models, present a comparative analysis of their XlogP predictions for our target molecule, and provide a practical, step-by-step guide to generating this data.

Computational Methodologies for XlogP Prediction

The prediction of logP is a mature field within computational chemistry, with a variety of algorithms developed to tackle this challenge. These methods can be broadly categorized into three main classes: atom-based, fragment-based, and property-based approaches.

-

Atom-based methods , such as the one employed by XLOGP3, calculate the logP of a molecule by summing the contributions of its individual atoms. These methods are computationally efficient and can handle novel structures for which fragmental data may not be available.

-

Fragment-based methods , exemplified by consensus logP predictors, dissect a molecule into a set of predefined structural fragments and sum their known lipophilicity contributions. These methods can be highly accurate for molecules that are well-represented in the training datasets.

-

Property-based methods utilize a range of molecular descriptors, such as molecular weight, polar surface area, and molar refractivity, to build quantitative structure-property relationship (QSPR) models that correlate these descriptors with experimentally determined logP values.

It is crucial to recognize that each method has its inherent strengths and weaknesses, and the accuracy of a prediction can be highly dependent on the chemical space of the molecule under investigation.

Predicted XlogP Data for this compound

To illustrate the variability among different computational models, we have compiled a series of predicted XlogP values for this compound from several widely used platforms. The molecular structure of the compound is represented by the SMILES string: C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O.

| Prediction Method/Platform | Predicted XlogP |

| PubChem (XLOGP3) | 4.6[1] |

| SwissADME (iLOGP) | 4.67 |

| SwissADME (XLOGP3) | 4.60 |

| SwissADME (WLOGP) | 4.54 |

| SwissADME (MLOGP) | 4.09 |

| SwissADME (SILICOS-IT) | 4.87 |

| ALOGPS | 4.58 |

Note: An exhaustive search of publicly available databases and scientific literature did not yield an experimentally determined logP value for this compound. Such a value would be essential for the definitive validation of these computational predictions. The presented data, therefore, serves as a comparative analysis of in silico methodologies.

The predicted XlogP values for this compound range from 4.09 to 4.87, a span of 0.78 log units. While all predictions fall within a reasonable range for a molecule of this nature, this variation is significant enough to potentially influence decisions in a drug discovery pipeline. This highlights the importance of not relying on a single prediction method but rather considering a consensus or a range of values.

Experimental Workflow: A Step-by-Step Guide to XlogP Prediction

To provide a practical context, we outline a step-by-step protocol for obtaining predicted XlogP values using the freely accessible SwissADME web server.

Protocol: XlogP Prediction using SwissADME

-

Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.

-

Input the Molecular Structure:

-

Locate the input field on the homepage.

-

Enter the SMILES string for this compound: C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O.

-

Alternatively, you can draw the structure using the provided molecular editor.

-

-

Initiate the Calculation: Click the "Run" or "Submit" button to start the analysis.

-

Retrieve the Results: The server will process the input and display a comprehensive table of calculated physicochemical properties.

-

Locate Lipophilicity Predictions: Scroll to the "Lipophilicity" section of the results table. Here you will find the predicted logP values from five different methods: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.

-

Data Interpretation: Analyze the range of predicted values and consider the consensus value for your decision-making process.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(3,5-Dichlorophenoxy)benzaldehyde in the Synthesis of a Novel Telomerase Inhibitor

Introduction: The Diaryl Ether Motif as a Privileged Scaffold in Medicinal Chemistry

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active molecules, gracing the structures of natural products and synthetic pharmaceuticals alike.[1][2] This structural unit imparts a unique conformational flexibility and lipophilicity that can be crucial for molecular recognition and transport across biological membranes. Its prevalence in compounds with antibacterial, anti-inflammatory, and antifungal properties underscores its significance in drug design.[1][3] This application note delves into the specific utility of a tailored diaryl ether building block, 3-(3,5-Dichlorophenoxy)benzaldehyde , in the synthesis of a potent pharmaceutical agent. We will explore its strategic application in the creation of 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS), a compound identified as a powerful inhibitor of human telomerase, an enzyme critically implicated in the immortalization of cancer cells.[4][5]

The Pharmaceutical Target: Telomerase and Its Role in Oncology

Telomerase is a reverse transcriptase that plays a pivotal role in maintaining telomere length at the ends of chromosomes. In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division, a process that acts as a natural barrier to unlimited proliferation. However, in the vast majority of cancer cells, telomerase is reactivated, enabling them to bypass this replicative senescence and achieve immortality.[4] This makes telomerase a highly attractive and specific target for cancer chemotherapy. The inhibition of telomerase can lead to the progressive erosion of telomeres in cancer cells, ultimately triggering cell cycle arrest and apoptosis.[4] The nitrostyrene scaffold has been recognized as a promising pharmacophore for inducing apoptosis in tumor cells, making the synthesis of novel nitrostyrene derivatives a key area of interest in the development of new anticancer drugs.[6][7]

Synthesis of 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS): A Detailed Protocol

The conversion of this compound to its corresponding nitrostyrene derivative, DPNS, is achieved through a classic Henry reaction (also known as a nitro-aldol reaction). This reaction involves the condensation of an aldehyde with a nitroalkane, in this case, nitromethane, typically catalyzed by a base. The subsequent dehydration of the intermediate nitro-alcohol yields the nitroalkene product.[2][8][9]

Reaction Scheme:

Caption: Synthesis of DPNS from this compound.

Experimental Protocol:

This protocol is based on established methods for the Henry reaction.[1][3][10][11]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| This compound | 81028-92-4 | 267.11 | 1.0 |

| Nitromethane | 75-52-5 | 61.04 | 1.5 |

| Primary Amine Catalyst (e.g., Benzylamine) | 100-46-9 | 107.15 | 0.2 |

| Acetic Acid (Solvent) | 64-19-7 | 60.05 | ~5 mL |

Procedure:

-

To a solution of this compound (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer, add the primary amine catalyst (0.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add nitromethane (1.5 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours.[1][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).